N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked to a 2,5-dimethylfuran carboxamide moiety. The benzofuran scaffold is well-documented for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities. The isoxazole ring enhances metabolic stability and binding affinity to biological targets, while the dimethylfuran carboxamide group contributes to solubility and bioavailability.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-7-15(12(2)23-11)19(22)20-10-14-9-18(25-21-14)17-8-13-5-3-4-6-16(13)24-17/h3-9H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVSPJJUCFRPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehydes with β-ketoesters under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antitumor, and antioxidant properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anticancer drug, and antioxidant. Its ability to interact with biological targets makes it a promising candidate for therapeutic use.
Industry: In the industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties may also be exploited in various industrial processes.
Mechanism of Action
The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Trisubstituted Pyrazole Derivatives (Bull. Chem. Soc. Ethiop., 2013)
The 2013 study synthesized methyl 5-(substituted benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylates and their carbohydrazide derivatives. These compounds share a benzofuran core but differ in their heterocyclic appendages (pyrazole vs. isoxazole) and functional groups (carboxylate/carbohydrazide vs. carboxamide). Key comparisons include:
The pyrazole derivatives demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Candida albicans, suggesting that the benzofuran-isoxazole-carboxamide structure may exhibit similar activity due to shared pharmacophoric features (e.g., planar aromatic systems for membrane disruption).
Benzofuran-Based Acrylamide Derivatives (Patent, 2018)
A 2018 patent disclosed (S,E)-3-(6-aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide, a benzofuran-acrylamide hybrid designed as a kinase inhibitor for cancer therapy. Structural and functional contrasts include:
Pharmacokinetic and Physicochemical Comparisons
While experimental data for the target compound is sparse, computational predictions (e.g., LogP, molecular weight) and analog-based inferences suggest:
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, an isoxazole ring, and a dimethylfuran carboxamide. The molecular formula is , with a molecular weight of approximately 350.4 g/mol. Its structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of HIF-1 : Similar compounds have been shown to inhibit Hypoxia-Inducible Factor 1 (HIF-1), which plays a critical role in tumor progression and angiogenesis. For instance, derivatives of benzofuran have demonstrated significant inhibition of HIF-1α expression under hypoxic conditions, leading to reduced secretion of vascular endothelial growth factor (VEGF) and diminished angiogenic potential in vitro and in vivo .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, showcasing IC50 values that suggest promising anti-cancer properties .
- Antimicrobial Activity : Some derivatives have also been evaluated for antimicrobial properties against bacterial strains such as Escherichia coli and Bacillus subtilis, with varying degrees of effectiveness noted .
In Vitro Studies
In vitro studies have shown that this compound significantly inhibits the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Effective against hypoxia-induced growth |
| A549 (Lung) | 12.0 | Significant cytotoxicity observed |
| HepG2 (Liver) | 20.0 | Moderate inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anti-cancer agents.
In Vivo Studies
Research utilizing chick embryo models has demonstrated the compound's ability to inhibit angiogenesis effectively. In these models, the administration of this compound resulted in reduced blood vessel formation compared to control groups .
Q & A
Q. What are the standard synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving:
- Isoxazole-benzofuran coupling : Benzofuran derivatives (e.g., 5-(benzofuran-2-yl)isoxazole) are synthesized using NaH in THF to facilitate nucleophilic substitution or cyclization, as described for analogous benzofuran systems .
- Amide bond formation : The furan-3-carboxamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF), a method validated for structurally similar carboxamides .
- Purification : Column chromatography or recrystallization ensures purity (>95%), with structural confirmation via -NMR (400 MHz, DMSO-d) and TLC (Silica Gel 60 F) .
Q. How is the purity and structural integrity of the compound confirmed during synthesis?
- Melting points : Determined via open capillary methods to assess crystallinity .
- NMR spectroscopy : - and -NMR in DMSO-d identify functional groups (e.g., benzofuran protons at δ 7.2–7.8 ppm, isoxazole methylene at δ 4.5 ppm) .
- Thin-layer chromatography (TLC) : Monitors reaction progress using Merck Silica Gel plates with UV visualization .
Q. What biological properties have been investigated for this compound, and how are assays designed?
- Antifungal/antibacterial activity : Tested against Candida spp. or Staphylococcus aureus using microdilution assays (MIC determination). Activity is compared to structurally related N-(thiazol-2-yl)furan-3-carboxamides .
- Structure-activity relationship (SAR) : Substituent effects (e.g., benzofuran vs. thiophene) are analyzed using IC values from dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized for the isoxazole-benzofuran intermediate?
- Catalyst screening : NaH in THF at 0°C improves regioselectivity for benzofuran-isoxazole coupling, minimizing side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
- Temperature control : Slow addition of reagents at low temperatures (−10°C to 0°C) reduces exothermic side reactions .
Q. How can researchers address contradictory data in biological activity studies?
- Data normalization : Compare results against positive controls (e.g., fluconazole for antifungal assays) to account for batch-to-batch variability .
- Structural analogs : Test derivatives (e.g., 5-R-benzylthiazol-2-yl variants) to isolate the impact of the benzofuran moiety .
- Statistical models : Use multivariate analysis to correlate electronic (Hammett σ) or steric parameters with bioactivity trends .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. How can computational modeling predict the compound’s target interactions?
- Docking studies : Use AutoDock Vina to simulate binding to fungal CYP51 or bacterial DNA gyrase, guided by crystallographic data of homologous proteins .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to evaluate binding stability, focusing on hydrogen bonds with active-site residues .
Q. What strategies enhance selectivity for eukaryotic vs. prokaryotic targets?
- Bioisosteric replacement : Substitute the benzofuran ring with thiophene or pyridine to modulate lipophilicity and target affinity .
- Protease sensitivity assays : Test stability in human serum vs. bacterial lysates to identify hydrolysis-prone motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
